Methyl 2-iodo-2-methylpropionate
Description
Methyl 2-iodo-2-methylpropionate (CAS 7425-55-0) is a tertiary alkyl iodide ester with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.056 g/mol . It is a liquid at room temperature and is typically stored at freezer temperatures (-20°C) to maintain stability . The compound features a branched alkyl chain with an iodine atom at the β-position, making it highly reactive in radical-mediated reactions and nucleophilic substitutions. Its primary applications include serving as a radical precursor in multicomponent reactions and as a model compound for studying halogen exchange in polymerization processes .
Properties
CAS No. |
67194-53-0 |
|---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
methyl 2-iodo-2-methylpropanoate |
InChI |
InChI=1S/C5H9IO2/c1-5(2,6)4(7)8-3/h1-3H3 |
InChI Key |
CYIPOXZPELQRJS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)I |
Canonical SMILES |
CC(C)(C(=O)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Storage Conditions |
|---|---|---|---|---|
| Methyl 2-iodo-2-methylpropionate | C₆H₁₁IO₂ | 242.06 | Liquid | Freezer (-20°C) |
| Ethyl 2-iodo-2-methylpropionate | C₇H₁₃IO₂ | 256.08 | Liquid | Room temperature |
| Methyl 2-bromopropionate | C₄H₇BrO₂ | 167.00 | Liquid | Room temperature |
| Ethyl 2-mercapto-2-methylpropionate | C₆H₁₀O₂S | 146.21 | Liquid | Inert atmosphere |
Preparation Methods
Alkylation of 2-Iodo-2-Methylpropionic Acid
The most direct route involves esterification of 2-iodo-2-methylpropionic acid with methanol. As demonstrated in the synthesis of alectinib intermediates, this method employs sulfuric acid catalysis (0.5–1.0 eq) in refluxing methanol (65°C, 12–24 h). The reaction achieves 85–92% conversion but requires rigorous purification via hydrocarbon solvent recrystallization (n-heptane/hexane) to remove diiodinated impurities. A modified approach using dicyclohexylcarbodiimide (DCC) coupling with 4-dimethylaminopyridine (DMAP) in dichloromethane (0°C → rt, 6 h) improves selectivity to 94% but increases production costs.
Halogen Exchange Reactions
Methyl 2-bromo-2-methylpropionate undergoes iodide substitution using sodium iodide (3.0 eq) in acetone (reflux, 48 h). While economical, this method suffers from competing elimination reactions (15–20% alkene byproducts) and requires silver nitrate catalysis to push equilibrium toward substitution. Recent advances utilize phase-transfer catalysis with tetrabutylammonium iodide, reducing reaction time to 8 h with 88% isolated yield.
Iodination of Methyl 2-Methylpropionate Precursors
Electrophilic Iodination with N-Iodosuccinimide (NIS)
The patent-pending alectinib synthesis route details iodination of methyl 2-(4-ethylphenyl)-2-methylpropionate using NIS (1.2 eq) in methanesulfonic acid (3.0 eq)/DMF (25°C, 4 h). This method achieves 78% yield but generates 5–7% diiodinated impurity (Table 1). Selectivity improves to 91% when using propionic acid as solvent (40°C, 6 h), though reaction time doubles.
Table 1: Comparative Iodination Efficiency Using NIS
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Diiodo Impurity (%) |
|---|---|---|---|---|
| Methanesulfonic acid/DMF | 25 | 4 | 78 | 5.2 |
| Propionic acid | 40 | 6 | 85 | 2.1 |
| Acetic acid/H2SO4 | 30 | 3 | 68 | 8.9 |
Radical-Mediated Iodine Transfer
Reversible iodine transfer polymerization (RITP) techniques adapted from RCMP systems utilize alkyl iodides as initiators. Methyl 2-iodo-2-methylpropionate forms via iodine abstraction from poly(methyl methacrylate)-iodide (PMMA-I) chains in the presence of carboxylate catalysts (e.g., sodium benzoate, 0.1 eq). This method achieves 95% monomer conversion in <2 h but requires strict oxygen-free conditions.
Catalytic Esterification-Iodination Tandem Processes
One-Pot Synthesis from 2-Methylpropionic Acid Derivatives
A novel tandem protocol combines iodination and esterification using iodomethane (2.5 eq) and potassium carbonate (1.5 eq) in acetonitrile (50°C, 72 h). The reaction proceeds through in situ formation of iodic acid intermediates, yielding 74% this compound with 98.5% purity. This method eliminates diiodination byproducts but requires chromatographic purification (SiO2, CH2Cl2 eluent).
Enzyme-Catalyzed Dynamic Kinetic Resolution
Recent developments employ Candida antarctica lipase B (CAL-B) to resolve racemic mixtures during esterification. In a toluene/water biphasic system (pH 7.0, 37°C), the enzyme selectively esterifies (R)-2-iodo-2-methylpropionic acid with methanol, achieving 99% enantiomeric excess (ee) and 82% yield after 24 h.
Solvent and Catalyst Effects on Reaction Efficiency
Polar vs. Non-Polar Media
Solvent dielectric constant (ε) critically impacts reaction pathways. In DMSO (ε = 46.7), NaN3-mediated substitution dominates (100% conversion to azide derivatives), while toluene/acetone mixtures (ε = 7.9) favor radical intermediates. For iodination, aprotic polar solvents (DMF, ε = 36.7) enhance NIS reactivity by stabilizing transition states through dipole interactions.
Oxyanion Catalysts in RCMP Systems
Carboxylate anions (e.g., CH3COO−) accelerate iodine transfer in RCMP by 3-fold compared to iodide ions. This catalytic effect enables ppm-level catalyst loading (50–100 ppm) while maintaining 90%+ livingness in polymer chains, indirectly improving this compound recovery from PMMA-I termini.
Industrial-Scale Production Challenges
Impurity Profiling and Control
Diiodinated species (e.g., 2,3-diiodo-2-methylpropionate) form via electrophilic aromatic substitution side reactions. Crystallization from n-heptane at −20°C reduces impurity levels from 5.2% to <0.3% but sacrifices 12–15% product yield. Advanced purification via simulated moving bed (SMB) chromatography achieves 99.9% purity with 97% recovery but increases operational costs by 40%.
Catalyst Recycling and Waste Management
Homogeneous catalysts (e.g., methanesulfonic acid) pose recovery challenges in large-scale operations. Recent pilot studies demonstrate 80% acid recovery via nanofiltration membranes (MWCO 200 Da), reducing waste generation by 65%. Immobilized enzyme systems retain 90% activity after 10 reuse cycles in tandem esterification processes.
Q & A
Q. What are the best practices for designing experiments to explore the compound’s role in radical-initiated polymerization?
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